molecular formula C16H21N5O B5404333 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile

3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile

Cat. No. B5404333
M. Wt: 299.37 g/mol
InChI Key: SKSVLXSIXFUYLH-NAJJLZLLSA-N
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Description

3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile, also known as AZP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies. In

Scientific Research Applications

3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest has been its potential as an anti-cancer agent. Several studies have reported that 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Other studies have investigated its potential as an anti-inflammatory agent, and have reported that it exhibits anti-inflammatory effects in vitro and in vivo.

Mechanism of Action

The mechanism of action of 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Some studies have suggested that 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Other studies have suggested that 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile may inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile has been found to have interesting biochemical and physiological effects. In vitro studies have reported that 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile exhibits cytotoxic effects against various cancer cell lines, and anti-inflammatory effects in vitro and in vivo. Other studies have reported that 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile exhibits antioxidant activity, and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile is its potential as an anti-cancer and anti-inflammatory agent. This makes it a promising compound for further investigation in these fields. However, there are also some limitations to using 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile is a relatively new compound, and there is limited information available on its toxicity and safety profile.

Future Directions

There are many potential future directions for research on 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile. One area of interest is investigating its potential as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells, and explore its mechanism of action in more detail. Another potential direction is investigating its potential as an anti-inflammatory agent, and exploring its effects on different inflammatory pathways. Additionally, future studies could investigate its potential as a neuroprotective agent, and explore its effects on different neurological disorders. Overall, there is still much to be learned about 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile, and further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile involves the reaction of 1-azepanamine with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form the final compound, 3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile. This synthesis method has been reported in a number of scientific papers, and has been found to be reliable and reproducible.

properties

IUPAC Name

(1Z)-2-(azepan-1-yl)-2-imino-N-(4-methoxyanilino)ethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-22-14-8-6-13(7-9-14)19-20-15(12-17)16(18)21-10-4-2-3-5-11-21/h6-9,18-19H,2-5,10-11H2,1H3/b18-16?,20-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVLXSIXFUYLH-NAJJLZLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C#N)\C(=N)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-(azepan-1-yl)-2-imino-N-(4-methoxyanilino)ethanimidoyl cyanide

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